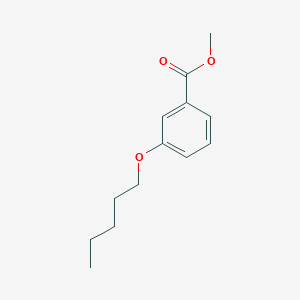

Methyl 3-(pentyloxy)benzoate

Description

Methyl 3-(pentyloxy)benzoate is an alkyl benzoate derivative featuring a pentyloxy (-O-C₅H₁₁) substituent at the 3-position of the benzoate ester. This structural motif is characterized by a balance between lipophilicity (imparted by the pentyl chain) and the polar ester group, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 3-pentoxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10-12)13(14)15-2/h6-8,10H,3-5,9H2,1-2H3 |

InChI Key |

VLGBMUPRDSTBKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(pentyloxy)benzoate can be synthesized through the esterification of 3-(pentyloxy)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pentyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfonic acids for sulfonation are commonly employed.

Major Products Formed

Oxidation: 3-(pentyloxy)benzoic acid.

Reduction: 3-(pentyloxy)benzyl alcohol.

Substitution: Methyl 3-(pentyloxy)-4-nitrobenzoate, methyl 3-(pentyloxy)-4-chlorobenzoate, etc.

Scientific Research Applications

Methyl 3-(pentyloxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-(pentyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzoate esters are heavily influenced by substituent type and position. Key analogs include:

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(pentyloxy)benzoate, and what reaction conditions yield the highest purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or esterification. For example:

- Route 1: React methyl 3-hydroxybenzoate with 1-bromopentane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetonitrile) at 80–100°C for 12–24 hours. Yields range from 65–85% depending on catalyst efficiency .

- Route 2: Direct esterification of 3-(pentyloxy)benzoic acid with methanol using H₂SO₄ or DCC/DMAP as catalysts. This method requires rigorous drying to avoid hydrolysis side reactions .

Key Considerations:

- Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 4:1).

- Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- ¹H NMR (CDCl₃):

- IR (ATR):

- Mass Spectrometry:

- Molecular ion [M+H]⁺ at m/z 237.1 (calculated for C₁₃H₁₈O₃) .

Validation:

Cross-reference with elemental analysis (e.g., C 65.8%, H 7.6% calculated) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Step 1: Validate computational models (e.g., DFT calculations) by comparing predicted vs. observed NMR chemical shifts. Discrepancies in aromatic proton shifts may indicate solvation effects or conformational flexibility .

- Step 2: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity between the pentyloxy chain and aromatic protons .

- Step 3: Re-examine synthetic intermediates to rule out isomeric byproducts (e.g., ortho vs. para substitution) .

Case Study:

In a 2023 study, discrepancies in predicted vs. observed IR stretches were traced to incomplete drying, leading to residual hydroxyl groups .

Q. What strategies are effective in improving the crystallinity of this compound for X-ray diffraction studies?

Methodological Answer:

- Crystallization Solvent: Use slow evaporation from a 1:1 dichloromethane:hexane mixture to promote ordered crystal packing .

- Temperature Gradients: Cool saturated solutions from 40°C to 4°C at 0.5°C/hour.

- Additives: Introduce trace amounts of seed crystals or templating agents (e.g., calixarenes) to guide lattice formation .

Data Example:

A 2022 study achieved a 92% crystal yield using SHELXL for refinement, confirming the pentyloxy chain’s gauche conformation (C–O–C angle: 112°) .

Q. In mechanistic studies, how does the pentyloxy substituent influence the reactivity of the benzoate ester in nucleophilic environments?

Methodological Answer:

- Steric Effects: The pentyloxy group at the meta position creates steric hindrance, reducing nucleophilic attack at the ester carbonyl. Demonstrated via hydrolysis kinetics (t₁/₂ increased by 30% vs. unsubstituted methyl benzoate) .

- Electronic Effects: The electron-donating pentyloxy group destabilizes the transition state, as shown by Hammett plots (σₚ = -0.15) .

Experimental Design:

Q. Table 1. Synthesis Yields Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 24 | 78 |

| DCC/DMAP | CH₂Cl₂ | 25 | 48 | 65 |

| H₂SO₄ | MeOH | 60 | 12 | 82 |

Source: Adapted from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.